3-Nitro-4-(pyridin-4-yl)benzoic acid
Overview
Description
3-Nitro-4-(pyridin-4-yl)benzoic acid is an organic compound characterized by a benzene ring substituted with a nitro group (-NO2) at the 3-position and a pyridin-4-yl group at the 4-position
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through the nitration of 4-(pyridin-4-yl)benzoic acid using nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents.
Coupling Reaction: Another method involves the coupling of 4-aminopyridine with 3-nitrobenzoic acid chloride in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like iron and hydrochloric acid (Fe/HCl).
Reduction: The nitro group can be reduced to an amine group using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Substitution: The pyridin-4-yl group can undergo electrophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Fe/HCl, hydrogen peroxide (H2O2)
Reduction: Pd/C, hydrogen gas (H2)
Substitution: AlCl3, Friedel-Crafts acylation
Major Products Formed:
Oxidation: 3-Amino-4-(pyridin-4-yl)benzoic acid
Reduction: 3-Amino-4-(pyridin-4-yl)benzoic acid
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
3-Nitro-4-(pyridin-4-yl)benzoic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby modulating biological processes.
Receptor Binding: It may interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
3-Nitrobenzoic acid
4-(Pyridin-4-yl)benzoic acid
3-Amino-4-(pyridin-4-yl)benzoic acid
Uniqueness: 3-Nitro-4-(pyridin-4-yl)benzoic acid is unique due to its combination of nitro and pyridin-4-yl groups, which confer distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
3-nitro-4-pyridin-4-ylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(16)9-1-2-10(11(7-9)14(17)18)8-3-5-13-6-4-8/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSNZXCOZGUZEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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